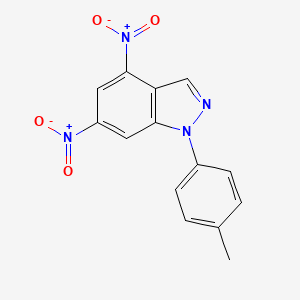
1-(4-methylphenyl)-4,6-dinitro-1H-indazole
Vue d'ensemble
Description
1-(4-methylphenyl)-4,6-dinitro-1H-indazole, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in cells. DPI has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)-4,6-dinitro-1H-indazole involves its ability to inhibit the electron transfer from NADPH to flavin adenine dinucleotide (FAD) in the NADPH oxidase complex. This inhibition prevents the production of superoxide anion (O2-) by the enzyme complex, which ultimately leads to a decrease in the production of other ROS.
Biochemical and physiological effects:
1-(4-methylphenyl)-4,6-dinitro-1H-indazole has been shown to have a variety of biochemical and physiological effects. In addition to its role as an inhibitor of NADPH oxidase, 1-(4-methylphenyl)-4,6-dinitro-1H-indazole has been shown to inhibit other enzymes, including xanthine oxidase and cytochrome P450. 1-(4-methylphenyl)-4,6-dinitro-1H-indazole has also been shown to have anti-inflammatory effects, as well as anti-tumor effects in some cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-methylphenyl)-4,6-dinitro-1H-indazole in lab experiments is its potency as an inhibitor of NADPH oxidase. 1-(4-methylphenyl)-4,6-dinitro-1H-indazole has been shown to be effective at inhibiting NADPH oxidase activity at concentrations as low as 0.1 μM. However, 1-(4-methylphenyl)-4,6-dinitro-1H-indazole has some limitations as well. One limitation is its potential for off-target effects, as it has been shown to inhibit other enzymes besides NADPH oxidase. Additionally, 1-(4-methylphenyl)-4,6-dinitro-1H-indazole is a relatively toxic compound, and caution should be taken when handling and using it in lab experiments.
Orientations Futures
There are several future directions for research involving 1-(4-methylphenyl)-4,6-dinitro-1H-indazole. One area of interest is the development of more specific inhibitors of NADPH oxidase that do not have off-target effects. Another area of interest is the use of 1-(4-methylphenyl)-4,6-dinitro-1H-indazole in animal models of disease to study the role of NADPH oxidase in various pathological processes. Additionally, the use of 1-(4-methylphenyl)-4,6-dinitro-1H-indazole in combination with other compounds may have synergistic effects and could be explored further.
Applications De Recherche Scientifique
1-(4-methylphenyl)-4,6-dinitro-1H-indazole has been widely used in scientific research as a tool to study the role of NADPH oxidase in various biological processes. NADPH oxidase is a key enzyme in the production of ROS, which are involved in a variety of cellular processes, including cell signaling, inflammation, and apoptosis. 1-(4-methylphenyl)-4,6-dinitro-1H-indazole has been shown to inhibit NADPH oxidase activity in a variety of cell types, including neutrophils, macrophages, and endothelial cells.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-4,6-dinitroindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c1-9-2-4-10(5-3-9)16-13-6-11(17(19)20)7-14(18(21)22)12(13)8-15-16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBFSGRHMPMNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-nitro-1-[(4-nitrobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B4290874.png)
![8-chloro-1,3-dinitrodibenzo[b,f]oxepine](/img/structure/B4290884.png)
![methyl {[2-(aminocarbonyl)-3,5-dinitrophenyl]thio}acetate](/img/structure/B4290885.png)
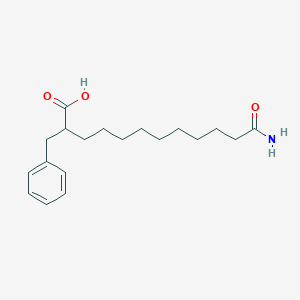
![N-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B4290905.png)
![N-(5-chloropyridin-2-yl)-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4290913.png)
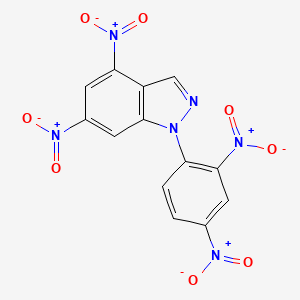

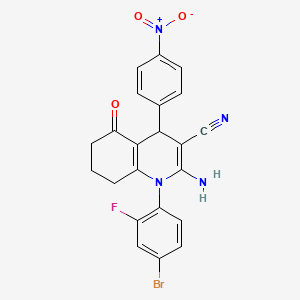

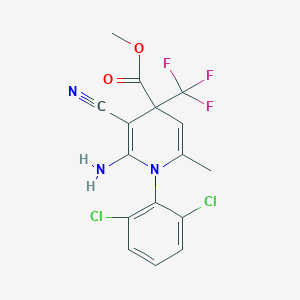
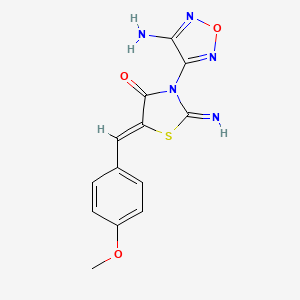
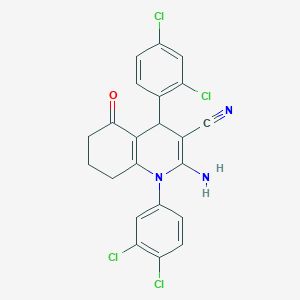
![6-acetyl-2-(4-hydroxy-3-methoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B4291009.png)